molecular formula C21H31NaO5S B12053718 Pregnenolone monosulfate (sodium)-13C2,d2

Pregnenolone monosulfate (sodium)-13C2,d2

Cat. No.: B12053718
M. Wt: 422.5 g/mol
InChI Key: QQVJEIZJHDPTSH-FBNNKSCBSA-M
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Description

Pregnenolone monosulfate (sodium)-13C2,d2 is a synthetic derivative of pregnenolone, a naturally occurring steroid hormone. This compound is labeled with carbon-13 and deuterium isotopes, making it useful in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. Pregnenolone monosulfate is known for its role as a neurosteroid and its involvement in modulating ion channels and receptors in the brain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pregnenolone monosulfate (sodium)-13C2,d2 typically involves the following steps:

    Sulfation of Pregnenolone: Pregnenolone is reacted with sulfur trioxide-pyridine complex in anhydrous pyridine to form pregnenolone sulfate.

    Isotopic Labeling: The pregnenolone sulfate is then subjected to isotopic labeling using carbon-13 and deuterium-labeled reagents. This step involves the incorporation of carbon-13 and deuterium atoms into specific positions of the pregnenolone sulfate molecule.

    Purification: The labeled pregnenolone monosulfate is purified using chromatographic techniques to obtain the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of pregnenolone are sulfated using sulfur trioxide-pyridine complex.

    Isotopic Labeling: The bulk pregnenolone sulfate is then isotopically labeled using carbon-13 and deuterium-labeled reagents.

    Purification and Quality Control: The final product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure the desired isotopic labeling and purity.

Chemical Reactions Analysis

Types of Reactions

Pregnenolone monosulfate (sodium)-13C2,d2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pregnenolone monosulfate derivatives with different oxidation states.

    Reduction: Reduction reactions can convert pregnenolone monosulfate to its reduced forms.

    Substitution: The sulfate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions include various pregnenolone monosulfate derivatives with modified functional groups, oxidation states, or isotopic compositions.

Scientific Research Applications

Pregnenolone monosulfate (sodium)-13C2,d2 has a wide range of scientific research applications:

    Chemistry: Used as a tracer in isotopic labeling studies to investigate metabolic pathways and reaction mechanisms.

    Biology: Studied for its role as a neurosteroid and its effects on ion channels and receptors in the brain.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders and its role in modulating neurotransmitter systems.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

Pregnenolone monosulfate (sodium)-13C2,d2 exerts its effects through several mechanisms:

Comparison with Similar Compounds

Pregnenolone monosulfate (sodium)-13C2,d2 can be compared with other similar compounds, such as:

This compound is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific research.

Properties

Molecular Formula

C21H31NaO5S

Molecular Weight

422.5 g/mol

IUPAC Name

sodium;[(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-16,16-dideuterio-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,17-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfate

InChI

InChI=1S/C21H32O5S.Na/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;/h4,15-19H,5-12H2,1-3H3,(H,23,24,25);/q;+1/p-1/t15-,16-,17+,18-,19-,20-,21+;/m0./s1/i1+1,6D2,13+1;

InChI Key

QQVJEIZJHDPTSH-FBNNKSCBSA-M

Isomeric SMILES

[2H]C1(C[C@H]2[C@@H]3CC=C4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@H]1[13C](=O)[13CH3])C)C)OS(=O)(=O)[O-])[2H].[Na+]

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+]

Origin of Product

United States

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